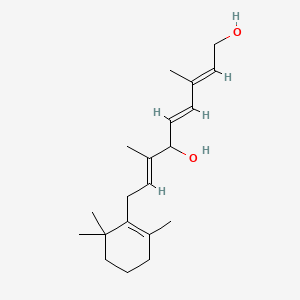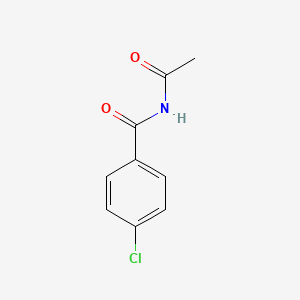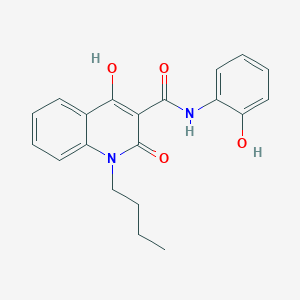
(25S)-5-beta-spirostan-3-beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25S)-5-beta-spirostan-3-beta-ol is a naturally occurring steroidal sapogenin. It is a type of spirostanol, which is a class of compounds known for their unique spiroketal structure. This compound is often found in plants, particularly those belonging to the Liliaceae family. It has garnered significant interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5-beta-spirostan-3-beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of reduction and cyclization reactions to form the spirostanol structure. The reaction conditions often involve the use of strong oxidizing agents such as chromium trioxide or potassium permanganate, followed by reduction with reagents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often relies on the extraction and purification from plant sources, particularly from species like Dioscorea (yam) which are rich in diosgenin. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate the desired compound. The industrial methods are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(25S)-5-beta-spirostan-3-beta-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted spirostanols, each with potential biological activities.
Wissenschaftliche Forschungsanwendungen
(25S)-5-beta-spirostan-3-beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying spiroketal chemistry.
Biology: It is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the production of steroidal drugs and as a raw material in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of (25S)-5-beta-spirostan-3-beta-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosgenin: A precursor to (25S)-5-beta-spirostan-3-beta-ol, known for its use in the synthesis of steroidal drugs.
Sarsasapogenin: Another spirostanol with similar biological activities.
Yamogenin: A related compound with a similar structure and biological properties.
Uniqueness
This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'R,6R,7S,8R,9R,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
GMBQZIIUCVWOCD-WYYPCIAFSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)


![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)

![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)
